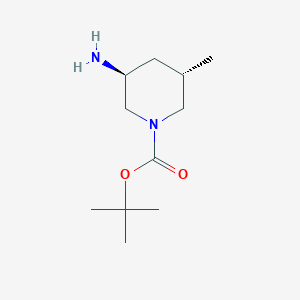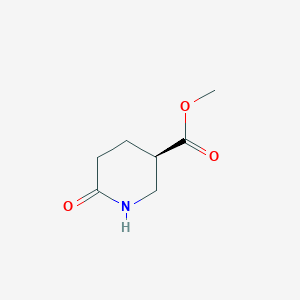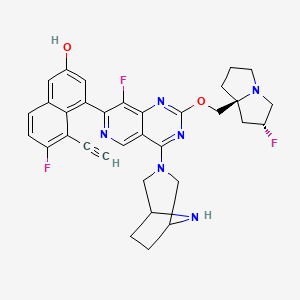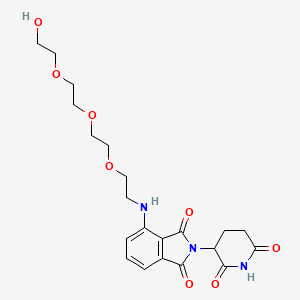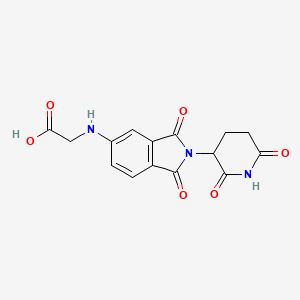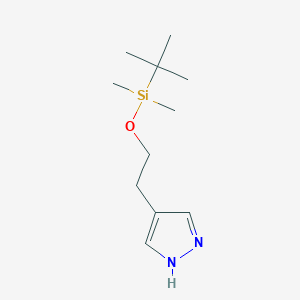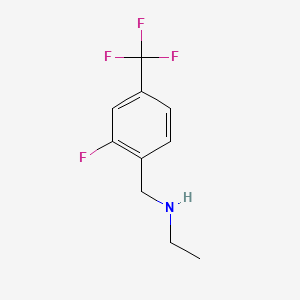![molecular formula C34H31F2N3O3 B8221344 (4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone](/img/structure/B8221344.png)
(4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ194 is a first-in-class, orally active inhibitor of the interaction between collapsin response mediator protein 2 (CRMP2) and ubiquitin-conjugating enzyme 9 (Ubc9), as well as an inhibitor of sodium channel NaV1.7. This compound has shown significant potential in reducing pain by blocking the SUMOylation of CRMP2, which selectively reduces the amount of surface-expressed NaV1.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ194 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high purity and yield .
Industrial Production Methods: Industrial production of AZ194 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to ensure consistency, safety, and cost-effectiveness. The process includes rigorous quality control measures to maintain the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: AZ194 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
AZ194 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interaction between CRMP2 and Ubc9, as well as sodium channel NaV1.7.
Biology: Investigated for its role in modulating pain pathways and neuronal signaling.
Medicine: Explored for its potential in treating neuropathic pain and other pain-related conditions.
Industry: Utilized in the development of new pain relief medications and therapeutic agents
Mechanism of Action
AZ194 exerts its effects by inhibiting the interaction between CRMP2 and Ubc9, which blocks the SUMOylation of CRMP2. This selective inhibition reduces the amount of surface-expressed NaV1.7, leading to decreased neuronal excitability and pain signaling. The compound also engages NaV1.7-dependent endogenous opioid signaling, enhancing its antinociceptive effects .
Comparison with Similar Compounds
Tetrodotoxin: A potent sodium channel blocker with a different mechanism of action.
Lidocaine: A local anesthetic that blocks sodium channels but does not specifically target NaV1.7.
Carbamazepine: An anticonvulsant that also blocks sodium channels but has broader effects on neuronal signaling.
Uniqueness of AZ194: AZ194 is unique in its selective inhibition of the interaction between CRMP2 and Ubc9, as well as its specific targeting of NaV1.7. This selective mechanism provides a more targeted approach to pain relief with potentially fewer side effects compared to other sodium channel blockers .
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-[4-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31F2N3O3/c1-41-32-20-26(12-13-31(32)42-22-24-7-5-9-28(36)19-24)34(40)38-16-14-25(15-17-38)33-37-29-10-2-3-11-30(29)39(33)21-23-6-4-8-27(35)18-23/h2-13,18-20,25H,14-17,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKZBBHJFURFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)OCC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

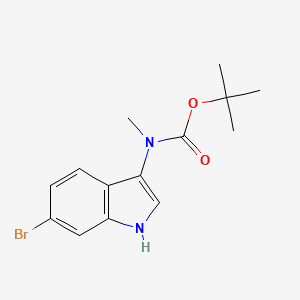
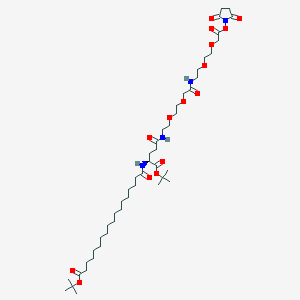
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid](/img/structure/B8221293.png)

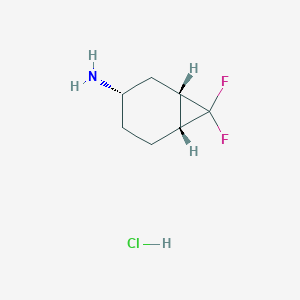
![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)
